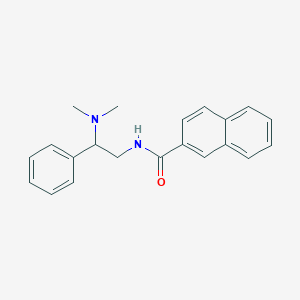

6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde" is a chemically synthesized molecule that is likely to have applications in pharmaceutical research, given its structural similarity to compounds that have been studied for their biological activity. The presence of bromo and difluoro substituents on the benzaldehyde core, along with a piperidinyl group, suggests that this compound could be involved in the synthesis of potential drug candidates or serve as a ligand in chemical reactions.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, an intermediate compound, 4-bromo-2-(bromomethyl)-1-[(4-chlorobenzyl)oxy]benzene, was prepared using elimination, reduction, and bromination reactions from starting materials such as 1-chloro-4-(chloromethyl)benzene and 5-bromo-2-hydroxybenzaldehyde . This suggests that a similar synthetic route could be employed for the synthesis of "6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde," with appropriate modifications to introduce the difluoro and piperidinyl groups.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives can be complex, as demonstrated by the study of the benzaldehyde/boron trifluoride adduct, where X-ray crystallography revealed anti complexation of the Lewis acid BF3 to the phenyl group in benzaldehyde . This indicates that the molecular structure of "6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde" could also exhibit interesting features, such as the orientation of substituents and the planarity of certain fragments, which could be elucidated using similar crystallographic techniques.

Chemical Reactions Analysis

Benzaldehyde derivatives are known to participate in a variety of chemical reactions, often mediated by Lewis acids . The presence of the aldehyde group in "6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde" suggests that it could undergo similar reactions, such as C-C bond-forming reactions with carbon nucleophiles, Diels-Alder reactions, and ene reactions. The electronic nature of the compound, influenced by the electron-withdrawing difluoro groups and the electron-donating piperidinyl group, would play a significant role in its reactivity.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde" are not provided, related compounds have been characterized using techniques such as NMR, IR, and MS . These methods could be applied to determine properties such as solubility, melting point, and boiling point, as well as to confirm the purity and structure of the synthesized compound. The presence of bromo and difluoro groups is likely to influence the compound's polarity and reactivity, which could be explored through experimental studies.

Applications De Recherche Scientifique

Synthesis and Copolymerization in Chemical Compounds : This compound is used in the synthesis of various chemical structures. For example, it's involved in the synthesis of ring-trisubstituted propyl cyanophenylpropenoates, which form copolymers with styrene. These copolymers have been characterized by various methods including nitrogen elemental analysis, IR, and NMR, and are noted for their decomposition in nitrogen in a two-step process (Soto et al., 2019).

Role in Creating Novel Non-Peptide CCR5 Antagonists : The compound is instrumental in synthesizing non-peptide CCR5 antagonists, which have potential therapeutic applications. For instance, it's used in the preparation of N-allyl-4-piperidyl benzamide derivatives. The structure of these products has been characterized by NMR and MS (Cheng De-ju, 2014).

Photolabile Protecting Group for Aldehydes and Ketones : Another application is its use as a photoremovable protecting group for aldehydes and ketones. This compound has demonstrated effectiveness under simulated physiological conditions for the single- and two-photon-induced release of various chemicals (Lu et al., 2003).

Applications in Coordination Chemistry : It plays a role in the unique coordination chemistry of copper (II) in various Schiff-base ligands. This includes exploring the influence of substituents on bromination, magnetic properties, and nuclearity of copper complexes (Majumder et al., 2016).

Use in Synthesizing Halogen Ring-Trisubstituted Butyl Cyanoacrylates : This compound is also involved in the preparation of novel trisubstituted ethylenes, which are synthesized through the piperidine catalyzed Knoevenagel condensation. These substances are then copolymerized with styrene, forming compounds with specific decomposition characteristics (Kharas et al., 2016).

Propriétés

IUPAC Name |

6-bromo-3,4-difluoro-2-piperidin-1-ylbenzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrF2NO/c13-9-6-10(14)11(15)12(8(9)7-17)16-4-2-1-3-5-16/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSRYIQFBFYYSCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=C(C(=CC(=C2C=O)Br)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-3,4-difluoro-2-(piperidin-1-yl)benzaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-8-(4-methoxybenzyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2499738.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-phenylethanesulfonamide](/img/structure/B2499739.png)

![4-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-3-methyl-N-(2-methylpropyl)benzamide](/img/structure/B2499742.png)

![7-Fluoro-2-(pyridin-2-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2499746.png)

![4-(1,3-benzodioxol-5-yl)-2-(4-nitrostyryl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2499747.png)

![5-[2,4-dioxo-1-(2,4,6-trimethylbenzyl)-1,4-dihydroquinazolin-3(2H)-yl]-N-(2-phenylethyl)pentanamide](/img/no-structure.png)

![4-methyl-2-[(4-methylphenyl)sulfonyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2499752.png)